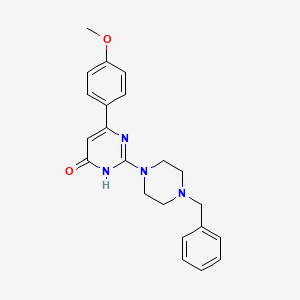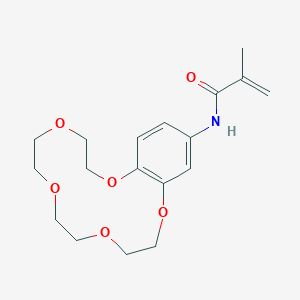
2-(2,2-diphenylethyl)-4-(methylsulfonyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2-diphenylethyl)-4-(methylsulfonyl)morpholine, also known as DDM, is a chemical compound that has been widely used in scientific research due to its unique properties. DDM is a morpholine derivative and is commonly used as a detergent for membrane protein solubilization.
Wirkmechanismus
2-(2,2-diphenylethyl)-4-(methylsulfonyl)morpholine works by disrupting the hydrophobic interactions between membrane proteins and the lipid bilayer. It has a hydrophobic tail that interacts with the hydrophobic regions of the protein, while the hydrophilic head interacts with the surrounding water molecules. This allows the protein to be solubilized in an aqueous solution, making it more accessible for further analysis.
Biochemical and Physiological Effects:
2-(2,2-diphenylethyl)-4-(methylsulfonyl)morpholine has been shown to have minimal effects on the biochemical and physiological properties of membrane proteins. It does not significantly alter the secondary or tertiary structure of the protein, nor does it affect the activity or stability of the protein. This makes 2-(2,2-diphenylethyl)-4-(methylsulfonyl)morpholine an ideal detergent for studying membrane proteins in their native state.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(2,2-diphenylethyl)-4-(methylsulfonyl)morpholine as a detergent is its ability to solubilize a wide range of membrane proteins. It is also relatively mild compared to other detergents, which reduces the risk of protein denaturation. However, 2-(2,2-diphenylethyl)-4-(methylsulfonyl)morpholine has some limitations, including its high cost and limited availability compared to other detergents. It also has a relatively low critical micelle concentration, which can make it difficult to work with at low concentrations.
Zukünftige Richtungen
There are several future directions for the use of 2-(2,2-diphenylethyl)-4-(methylsulfonyl)morpholine in scientific research. One area of interest is the development of new detergents based on the structure of 2-(2,2-diphenylethyl)-4-(methylsulfonyl)morpholine, which may have improved properties for membrane protein solubilization. Another area of interest is the use of 2-(2,2-diphenylethyl)-4-(methylsulfonyl)morpholine in combination with other techniques, such as cryo-electron microscopy, to study the structure and dynamics of membrane proteins. Additionally, there is a need for further research on the effects of 2-(2,2-diphenylethyl)-4-(methylsulfonyl)morpholine on membrane proteins, particularly in the context of drug discovery and development.
Synthesemethoden
2-(2,2-diphenylethyl)-4-(methylsulfonyl)morpholine can be synthesized through a multi-step process involving the reaction of morpholine with 2,2-diphenylethylamine and subsequent sulfonation with methanesulfonyl chloride. The final product is obtained through purification and crystallization.
Wissenschaftliche Forschungsanwendungen
2-(2,2-diphenylethyl)-4-(methylsulfonyl)morpholine is widely used in scientific research as a detergent for membrane protein solubilization. It has been shown to effectively solubilize a variety of membrane proteins, including G protein-coupled receptors, ion channels, and transporters. 2-(2,2-diphenylethyl)-4-(methylsulfonyl)morpholine is also used in the purification and crystallization of membrane proteins, which is essential for studying their structure and function.
Eigenschaften
IUPAC Name |
2-(2,2-diphenylethyl)-4-methylsulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-24(21,22)20-12-13-23-18(15-20)14-19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-19H,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZZRUXHALKMOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCOC(C1)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Diphenylethyl)-4-(methylsulfonyl)morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-biphenylyl{1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinyl}methanone](/img/structure/B5972002.png)
![2-[1-benzyl-4-(3-ethoxy-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5972009.png)

![4-[1-(1H-imidazol-2-ylmethyl)-3-pyrrolidinyl]-1-(2-phenylethyl)piperidine](/img/structure/B5972028.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(3-pyridinylacetyl)-3-piperidinyl]propanamide](/img/structure/B5972050.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N'-ethylurea](/img/structure/B5972065.png)


![N-{2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]-5,5-dimethyl-3-oxocyclohex-1-en-1-yl}glycine](/img/structure/B5972081.png)
![5-{4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5972087.png)
![N-(3-bromophenyl)-N-(2-{2-[(2-hydroxy-1-naphthyl)methylene]hydrazino}-2-oxoethyl)benzenesulfonamide](/img/structure/B5972091.png)
![N-(2,1,3-benzoxadiazol-5-ylmethyl)-N-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5972095.png)
![2-{[4-(4-morpholinyl)butyl]thio}-1,4-phenylene diacetate hydrochloride](/img/structure/B5972097.png)
![N-(2-methoxyethyl)-N-methyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5972103.png)